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Compound of Interest

Compound Name: 21-Dehydro Budesonide

Cat. No.: B1146664 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, identification, and

characterization of Budesonide Impurity D. Budesonide is a potent glucocorticoid steroid used

in the management of asthma and other inflammatory conditions.[1] The control of impurities is

a critical aspect of pharmaceutical development and manufacturing to ensure the safety and

efficacy of the final drug product.[2] Budesonide Impurity D is a known related substance of

Budesonide and is monitored during quality control processes.[1][3]

Chemical Structure and Identification
Budesonide Impurity D is systematically identified as 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-

hydroxy-3,20-dioxopregna-1,4-dien-21-al.[4][5][6] It is also known by the synonyms 21-
Dehydro Budesonide and Budesonide Aldehyde Impurity.[4][6][7] The presence of an

aldehyde group at the C-21 position instead of the primary alcohol found in Budesonide is the

key structural difference.

The following diagram illustrates the chemical structure of Budesonide Impurity D:

Figure 1: Chemical Structure of Budesonide Impurity D

Physicochemical Properties
A summary of the key physicochemical properties of Budesonide Impurity D is presented in the

table below. This information is crucial for the development of analytical methods and for
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understanding the impurity's behavior.

Property Value Reference(s)

IUPAC Name

16α,17-[(1RS)-

Butylidenebis(oxy)]-11β-

hydroxy-3,20-dioxopregna-1,4-

dien-21-al

[4][5][6]

Synonyms
21-Dehydro Budesonide,

Budesonide Aldehyde Impurity
[4][6][7]

CAS Number 85234-63-5 [4][7][8]

Molecular Formula C₂₅H₃₂O₆ [4][7]

Molecular Weight 428.52 g/mol [4][7]

Appearance White Powder [8]

Experimental Protocols
The identification and quantification of Budesonide Impurity D are typically performed using

chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC).

The structural confirmation is achieved through spectroscopic methods such as Mass

Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for
Impurity Profiling
A general HPLC method for the analysis of Budesonide and its related substances, including

Impurity D, can be outlined as follows. It is important to note that method parameters should be

optimized and validated for specific laboratory conditions and instrumentation.

Instrumentation: A standard HPLC system equipped with a UV detector.

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is

commonly used.
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Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer)

and an organic solvent (e.g., acetonitrile or methanol). The specific composition and gradient

profile will depend on the required separation.

Flow Rate: Typically around 1.0 mL/min.

Detection Wavelength: UV detection is usually performed at a wavelength where Budesonide

and its impurities exhibit significant absorbance, often around 240-254 nm.

Injection Volume: A standard injection volume of 10-20 µL is common.

Sample Preparation: Samples of the Budesonide drug substance or product are dissolved in

a suitable solvent, typically the mobile phase or a mixture of water and organic solvent, to a

known concentration.

Spectroscopic Characterization
For the definitive identification and structural elucidation of Budesonide Impurity D, the

following spectroscopic techniques are employed:

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular

weight and fragmentation pattern of the impurity. This data is crucial for confirming the

elemental composition and identifying structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are

powerful tools for elucidating the detailed chemical structure. The chemical shifts, coupling

constants, and integration of the signals in the NMR spectrum provide a complete picture of

the molecule's connectivity and stereochemistry.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present

in the molecule. The presence of characteristic absorption bands for aldehydes, ketones,

hydroxyl groups, and carbon-carbon double bonds can be confirmed.

The following diagram illustrates a general workflow for the identification and characterization

of a pharmaceutical impurity like Budesonide Impurity D.
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Figure 2: General Workflow for Impurity Characterization

Synthesis and Formation
Budesonide Impurity D is a degradation product of Budesonide.[4] Its formation can occur

during the synthesis of Budesonide or upon storage under certain conditions. The aldehyde

functionality at C-21 is a result of the oxidation of the primary alcohol at the same position in

the Budesonide molecule. Understanding the pathways of impurity formation is essential for
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developing control strategies in the manufacturing process and for defining appropriate storage

conditions for the drug product.

Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, and

analytical methodologies related to Budesonide Impurity D. A thorough understanding of this

and other impurities is fundamental to ensuring the quality, safety, and regulatory compliance of

Budesonide-containing pharmaceutical products. The provided information serves as a

valuable resource for researchers and professionals involved in the development,

manufacturing, and quality control of this important medication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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